molecular formula C4H6N4O B7760236 5,6-diamino-1H-pyrimidin-4-one

5,6-diamino-1H-pyrimidin-4-one

Cat. No.: B7760236
M. Wt: 126.12 g/mol
InChI Key: PWRHKLKFADDKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synonyms 5,6-Diamino-1H-pyrimidin-4-one (CAS: 1672-50-0) is a heterocyclic aromatic compound with the molecular formula C₄H₅N₅O. It is also known as 4,5-diamino-6-hydroxypyrimidine or 5,6-diamino-4(1H)-pyrimidinone . The compound features amino groups at positions 5 and 6 of the pyrimidine ring and a ketone group at position 4 (Figure 1).

Synthesis The primary synthesis route involves the transformation of 4,5-diamino-2-thiouracil through hydrolysis or oxidative desulfurization, yielding this compound as a key intermediate (Figure 2) .

Applications
This compound is a critical precursor in pharmaceutical and agrochemical industries, particularly in synthesizing antiviral agents and nucleoside analogs due to its ability to mimic purine bases .

Properties

IUPAC Name

5,6-diamino-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRHKLKFADDKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C(=C(N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C(=C(N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-diamino-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of malonic methyl ester nitrile with guanidine salt in a methanol solution of sodium methylate. This reaction proceeds through a ring-closure mechanism, followed by the recovery of by-products and concentration of the filtrate .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. The recycling of solvents and reagents is also a key aspect of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 5,6-Diamino-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Chemistry: 5,6-Diamino-1H-pyrimidin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor to biologically active molecules. Its structure is similar to that of nucleic acid bases, making it relevant in the study of DNA and RNA analogs .

Medicine: Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of various active ingredients highlights its industrial significance .

Mechanism of Action

The mechanism of action of 5,6-diamino-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2,6-Diamino-1H-pyrimidin-4-one (2,4-Diamino-6-hydroxypyrimidine)

Structural Differences :

  • Amino groups at positions 2 and 6 instead of 5 and 4.
  • Hydroxyl group at position 4 (keto-enol tautomerism possible).

Key Properties :

  • Higher polarity due to the para-oriented amino groups, leading to distinct solubility in polar solvents compared to 5,6-diamino-1H-pyrimidin-4-one .
  • Used in coordination chemistry as a ligand for metal ions (e.g., Cu²⁺), leveraging its dual amino and hydroxyl functionalities .

Table 1: Functional Group Comparison

Compound Substituents (Positions) Key Functional Groups CAS Number
This compound 5-NH₂, 6-NH₂, 4-O Two amino, one ketone 1672-50-0
2,6-Diamino-1H-pyrimidin-4-one 2-NH₂, 6-NH₂, 4-O Two amino, one hydroxyl Not provided

6-Amino-2-methyl-5-nitrosopyrimidin-4-ol

Structural Differences :

  • Nitroso group (-NO) at position 5, methyl (-CH₃) at position 2, and hydroxyl at position 4.
  • Only one amino group (position 6).

Key Properties :

  • The nitroso group introduces electrophilic reactivity, making this compound suitable for coupling reactions in dye synthesis .

6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one

Structural Differences :

  • Phenyl ring at position 1 and sulfanyl (-SH) at position 2.
  • Amino group only at position 5.

Key Properties :

  • The phenyl group increases molecular weight (C₁₀H₁₀N₄OS) and hydrophobicity, favoring applications in organic electronics or as a kinase inhibitor scaffold .
  • Sulfanyl group enables disulfide bond formation, useful in prodrug design .

6-Amino-2-(dimethylamino)-5-nitro-4(3H)-pyrimidinone

Structural Differences :

  • Nitro (-NO₂) at position 5 and dimethylamino (-N(CH₃)₂) at position 2.

Key Properties :

  • Nitro group confers strong electron-withdrawing effects, increasing acidity at position 4 (pKa ~3.5) compared to this compound (pKa ~7.2) .
  • Used in explosives research and as a precursor for antimetabolite drugs .

Dimeric Pyrimidinone Derivatives

Structural Differences :

  • Example: 2,2'-Diamino-3H,3'H-6,6'-propane-1,3-diylidenediamino-bis-pyrimidin-4-one.
  • Two pyrimidinone units linked via a propane bridge.

Key Properties :

  • Enhanced hydrogen-bonding capacity due to multiple amino groups, enabling supramolecular assembly in nanotechnology .
  • Higher molecular weight (C₁₀H₁₂N₁₀O₂) reduces solubility in aqueous media compared to monomeric analogs .

Table 2: Physicochemical and Application Differences

Compound Reactivity Highlights Industrial Applications Reference
This compound Nucleophilic amino groups for alkylation Antiviral agents, agrochemicals
2,6-Diamino-1H-pyrimidin-4-one Metal chelation Coordination chemistry
6-Amino-2-methyl-5-nitrosopyrimidin-4-ol Electrophilic nitroso coupling Dyes, photoactive materials
6-Amino-1-phenyl-2-sulfanylpyrimidin-4-one Disulfide bond formation Kinase inhibitors, organic electronics
6-Amino-2-(dimethylamino)-5-nitro-4(3H)-pyrimidinone Nitro group redox activity Explosives, antimetabolites

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.